molecular formula C23H19Cl2N3O B11442310 4-(2,4-dichlorophenyl)-3-methyl-1-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

4-(2,4-dichlorophenyl)-3-methyl-1-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

Cat. No.: B11442310
M. Wt: 424.3 g/mol
InChI Key: DLCKKXMUAYZIOW-UHFFFAOYSA-N
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Description

4-(2,4-dichlorophenyl)-3-methyl-1-phenyl-1H,4H,5H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one is a complex organic compound that belongs to the class of pyrazoloquinolines This compound is characterized by its unique structure, which includes a pyrazole ring fused to a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dichlorophenyl)-3-methyl-1-phenyl-1H,4H,5H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,4-dichlorobenzaldehyde with 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid in the presence of a suitable catalyst can yield the desired compound. The reaction conditions often involve refluxing in an organic solvent such as ethanol or acetonitrile, with the addition of a base like potassium carbonate to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-dichlorophenyl)-3-methyl-1-phenyl-1H,4H,5H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazoloquinoline derivatives.

    Substitution: The presence of dichlorophenyl groups allows for nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinoline derivatives with various functional groups.

    Reduction: Reduced pyrazoloquinoline derivatives.

    Substitution: Amino or thiol-substituted pyrazoloquinoline derivatives.

Scientific Research Applications

4-(2,4-dichlorophenyl)-3-methyl-1-phenyl-1H,4H,5H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-(2,4-dichlorophenyl)-3-methyl-1-phenyl-1H,4H,5H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Compounds such as 7-[4-[4-(2,3-dichlorophenyl)-1-piperazinyl]butoxy]-2(1H)-quinolinone share structural similarities and exhibit comparable biological activities.

    Pyrazole derivatives: Compounds like 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid are structurally related and used in similar research applications.

Uniqueness

4-(2,4-dichlorophenyl)-3-methyl-1-phenyl-1H,4H,5H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one is unique due to its fused pyrazole-quinoline structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C23H19Cl2N3O

Molecular Weight

424.3 g/mol

IUPAC Name

4-(2,4-dichlorophenyl)-3-methyl-1-phenyl-6,7,8,9-tetrahydro-4H-pyrazolo[3,4-b]quinolin-5-one

InChI

InChI=1S/C23H19Cl2N3O/c1-13-20-21(16-11-10-14(24)12-17(16)25)22-18(8-5-9-19(22)29)26-23(20)28(27-13)15-6-3-2-4-7-15/h2-4,6-7,10-12,21,26H,5,8-9H2,1H3

InChI Key

DLCKKXMUAYZIOW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(C3=C(N2)CCCC3=O)C4=C(C=C(C=C4)Cl)Cl)C5=CC=CC=C5

Origin of Product

United States

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